Cas no 1935050-89-7 (tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate)
![tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/1935050-89-7x500.png)
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Carbamic acid, N-[3-(2-oxoethyl)bicyclo[1.1.1]pent-1-yl]-, 1,1-dimethylethyl ester
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- インチ: 1S/C12H19NO3/c1-10(2,3)16-9(15)13-12-6-11(7-12,8-12)4-5-14/h5H,4,6-8H2,1-3H3,(H,13,15)
- InChIKey: IJRMZEIPIBPIDQ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC12CC(CC=O)(C1)C2
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149120-1g |
tert-Butyl (3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate |
1935050-89-7 | 98% | 1g |
¥12291 | 2023-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5858-250MG |
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate |
1935050-89-7 | 95% | 250MG |
¥ 4,098.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5858-100MG |
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate |
1935050-89-7 | 95% | 100MG |
¥ 2,560.00 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00795371-250mg |
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate |
1935050-89-7 | 98% | 250mg |
¥9401.0 | 2023-03-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149120-500mg |
tert-Butyl (3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate |
1935050-89-7 | 98% | 500mg |
¥9563 | 2023-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5858-250mg |
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate |
1935050-89-7 | 95% | 250mg |
¥4098.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5858-500.0mg |
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate |
1935050-89-7 | 95% | 500.0mg |
¥6831.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5858-5G |
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate |
1935050-89-7 | 95% | 5g |
¥ 30,729.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5858-500mg |
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate |
1935050-89-7 | 95% | 500mg |
¥6831.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5858-100.0mg |
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate |
1935050-89-7 | 95% | 100.0mg |
¥2561.0000 | 2024-08-03 |
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamateに関する追加情報
tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate: A Comprehensive Overview
The compound tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate, identified by the CAS number 1935050-89-7, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. Its structure, which features a bicyclic framework and a carbamate group, makes it a versatile building block for further chemical modifications.
The bicyclo[1.1.1]pentane moiety in this compound is a key structural element that contributes to its stability and reactivity. This bicyclic system is known for its rigidity and resistance to conformational changes, which are desirable properties in drug design and other applications where molecular stability is critical. The 2-oxoethyl substituent further enhances the compound's functional versatility, enabling it to participate in a wide range of chemical reactions, including nucleophilic additions and condensations.
Recent studies have highlighted the potential of this compound as a precursor for bioactive molecules. For instance, researchers have explored its use in the synthesis of novel antibiotics and anticancer agents. The tert-butyl carbamate group serves as an excellent protecting group for amino functionalities during multi-step synthesis, ensuring high yields and purity in the final product.
In terms of synthesis, this compound can be prepared via a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the starting materials and the desired scale of production. For example, one efficient approach involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate under mild conditions, followed by subsequent functionalization to introduce the 2-oxoethyl group.
The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Density functional theory (DFT) calculations have provided insights into its electronic structure, reactivity, and interaction with biological targets. These studies have revealed that the compound exhibits favorable pharmacokinetic properties, making it a promising candidate for drug development.
Moreover, this compound has shown potential in the field of polymer chemistry as a monomer for the synthesis of novel polyurethanes and other advanced materials. Its ability to form stable covalent bonds under mild conditions makes it an attractive option for industrial applications.
In conclusion, tert-butyl N-[3-(2-oxoethyl)bicyclo[1.1.1]pentan-1-yl]carbamate is a multifaceted compound with diverse applications across various industries. Its unique structure, combined with its reactivity and stability, positions it as a valuable tool in modern chemical research and development.
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